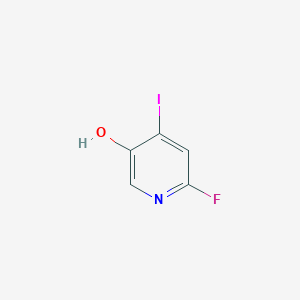
(2S)-2-(dimethylamino)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-(dimethylamino)propanamide hydrochloride” is a chemical compound that falls under the category of amides. It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of this compound could involve various methods. For instance, one method involves the use of a catalyst for the acylation of inert alcohols and phenols under base-free conditions . Another method involves the hydrosilylative reduction of various primary amides to amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as infrared spectroscopy . The compound’s molecular formula is C8H17N3·HCl .Chemical Reactions Analysis
Amides like “(2S)-2-(dimethylamino)propanamide hydrochloride” can undergo various chemical reactions. For example, they can be hydrolyzed in the presence of dilute acids such as dilute hydrochloric acid . They can also react with aldehydes and ketones to give gem-diamines and enamines .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(dimethylamino)propanamide hydrochloride involves the reaction of (S)-2-chloropropionitrile with dimethylamine followed by hydrolysis of the resulting nitrile to form the amide. The amide is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "(S)-2-chloropropionitrile", "dimethylamine", "hydrochloric acid", "sodium hydroxide", "water", "organic solvents" ], "Reaction": [ "Step 1: React (S)-2-chloropropionitrile with excess dimethylamine in an organic solvent at room temperature to form (S)-2-(dimethylamino)propanenitrile.", "Step 2: Add sodium hydroxide to the reaction mixture to hydrolyze the nitrile to form (S)-2-(dimethylamino)propanamide.", "Step 3: Acidify the reaction mixture with hydrochloric acid to form (2S)-2-(dimethylamino)propanamide hydrochloride.", "Step 4: Isolate the product by filtration or precipitation and wash with water and organic solvents." ] } | |
Numéro CAS |
486414-38-4 |
Nom du produit |
(2S)-2-(dimethylamino)propanamide hydrochloride |
Formule moléculaire |
C5H13ClN2O |
Poids moléculaire |
152.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



